3-[Amino(phenyl)methyl]aniline
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Overview
Description
3-[Amino(phenyl)methyl]aniline is an organic compound that belongs to the class of aromatic amines It consists of an aniline moiety substituted at the para position with an aminomethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Amino(phenyl)methyl]aniline can be achieved through several methods. One common approach involves the reduction of nitrobenzene derivatives followed by amination. For instance, nitrobenzene can be reduced to aniline using a reducing agent such as tin and hydrochloric acid. The resulting aniline can then undergo a nucleophilic substitution reaction with formaldehyde and ammonia to yield this compound .
Industrial Production Methods
In industrial settings, the production of this compound often involves catalytic hydrogenation of nitrobenzene derivatives. This method is preferred due to its efficiency and scalability. The reaction is typically carried out in the presence of a metal catalyst such as palladium or platinum under high pressure and temperature conditions .
Chemical Reactions Analysis
Types of Reactions
3-[Amino(phenyl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinone derivatives.
Reduction: It can be reduced to form secondary amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like nitric acid for nitration, sulfuric acid for sulfonation, and halogens for halogenation are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Secondary amines.
Substitution: Nitro, sulfo, and halo derivatives of the aromatic ring.
Scientific Research Applications
3-[Amino(phenyl)methyl]aniline has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and polymers.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-[Amino(phenyl)methyl]aniline involves its interaction with specific molecular targets. The compound can act as a nucleophile, participating in various chemical reactions. In biological systems, it may interact with enzymes and receptors, leading to its observed biological effects. The exact pathways and targets depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Aniline: A simpler aromatic amine with a single amino group attached to the benzene ring.
N-methylaniline: An aniline derivative with a methyl group attached to the nitrogen atom.
N,N-dimethylaniline: An aniline derivative with two methyl groups attached to the nitrogen atom.
Uniqueness
3-[Amino(phenyl)methyl]aniline is unique due to the presence of both an amino group and an aminomethyl group on the aromatic ring. This structural feature allows it to participate in a broader range of chemical reactions compared to simpler aniline derivatives. Additionally, its dual functionality makes it a valuable intermediate in the synthesis of more complex organic molecules .
Properties
Molecular Formula |
C13H14N2 |
---|---|
Molecular Weight |
198.26 g/mol |
IUPAC Name |
3-[amino(phenyl)methyl]aniline |
InChI |
InChI=1S/C13H14N2/c14-12-8-4-7-11(9-12)13(15)10-5-2-1-3-6-10/h1-9,13H,14-15H2 |
InChI Key |
PAGUZWYDCUYZSG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC(=CC=C2)N)N |
Origin of Product |
United States |
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